molecular formula C9H6F3N3S B13719887 2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine

2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13719887
M. Wt: 245.23 g/mol
InChI Key: KXFGDCROPMJVPL-UHFFFAOYSA-N
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Description

2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 2, a thienyl group at position 6, and a trifluoromethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated pyrimidine intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can contribute to specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the thienyl group, which may affect its binding properties and reactivity.

    2-Amino-6-(3-thienyl)pyrimidine: Lacks the trifluoromethyl group, which may influence its lipophilicity and metabolic stability.

    2-Amino-4-(trifluoromethyl)-6-methylpyrimidine: Contains a methyl group instead of a thienyl group, which may alter its electronic properties and reactivity.

Uniqueness

2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the thienyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance its binding interactions, stability, and overall reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C9H6F3N3S

Molecular Weight

245.23 g/mol

IUPAC Name

4-thiophen-3-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)7-3-6(14-8(13)15-7)5-1-2-16-4-5/h1-4H,(H2,13,14,15)

InChI Key

KXFGDCROPMJVPL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

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